

A Comparative Guide to Cyanide and Non-Cyanide Gold Plating Baths

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Compound of Interest

Compound Name: Gold cyanide

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The choice between cyanide and non-cyanide gold plating baths is a critical consideration in numerous scientific and industrial applications, from microelectronics to biomedical devices. While traditional cyanide-based electrolytes have long been the industry standard due to their stability and efficiency, growing environmental and safety concerns have spurred the development of viable non-cyanide alternatives. This guide provides an objective comparison of these two systems, supported by experimental data and detailed protocols for performance evaluation.

Executive Summary

Cyanide gold plating baths are known for their exceptional stability, wide operating window, and the high quality of the resulting deposits.^{[1][2][3]} However, the extreme toxicity of cyanide poses significant health and environmental risks, necessitating stringent handling and waste treatment protocols.^{[1][4][5]} Non-cyanide electrolytes, primarily based on sulfite or thiosulfate complexes, offer a safer, more environmentally friendly alternative.^{[1][4][5]} While early non-cyanide formulations faced challenges with stability and deposit properties, modern solutions can produce coatings with characteristics comparable to their cyanide counterparts, particularly in applications like electronics.^{[1][6]}

Quantitative Performance Comparison

The following tables summarize the typical operating parameters and performance characteristics of cyanide and non-cyanide gold plating baths. The data presented is a synthesis of values reported across various studies and industry standards.

Table 1: Typical Operating Parameters

Parameter	Cyanide Baths	Non-Cyanide Baths (Sulfite-based)
Gold Salt	Potassium Gold Cyanide (KAu(CN) ₂)	Sodium Gold Sulfite (Na ₃ Au(SO ₃) ₂)
Gold Concentration	8 - 16 g/L (Acid)	8 g/L
pH	3.0 - 13.0 (Broad Range)	6.0 - 9.5
Temperature	20 - 85 °C	50 - 60 °C
Current Density	0.3 - 5.0 A/dm ²	1 - 8 mA/cm ²

Table 2: Performance Characteristics

Parameter	Cyanide Baths	Non-Cyanide Baths	Source(s)
Purity (Type I)	> 99.7%	> 99.9%	[7][8]
Hardness (Knoop)	130 - 200 (Hard Gold)	60 - 160	[7][9]
Current Efficiency	30 - 100%	~98%	[1]
Wear Resistance	Generally Excellent	Can be lower, may require additives	[6]
Adhesion	Excellent	Generally Good	[1][9]

Experimental Protocols

Accurate and reproducible evaluation of gold plating bath performance is crucial for quality control and process optimization. Below are detailed methodologies for key experiments.

Hull Cell Test for Plating Quality Assessment

The Hull Cell test is a versatile method for evaluating the performance of a plating bath over a wide range of current densities on a single test panel.^{[10][11][12]}

Objective: To visually assess the brightness, burning, and overall quality of the deposit at different current densities.

Apparatus:

- 267 mL trapezoidal Hull Cell
- DC power supply (rectifier)
- Anode (platinized titanium is common)
- Polished brass or steel cathode panel
- Heater and thermometer
- Agitation source (optional)

Procedure:

- Fill the Hull Cell with a representative sample of the plating solution to the 267 mL mark.
- Heat the solution to the desired operating temperature and maintain it.
- Clean and prepare the cathode panel according to standard procedures (e.g., alkaline cleaning, acid dip, rinsing).
- Place the anode and cathode panels in their respective slots in the Hull Cell.
- Connect the electrodes to the rectifier, ensuring correct polarity (cathode is negative, anode is positive).
- Apply a specific current (typically 1-3 Amperes) for a set duration (e.g., 5-10 minutes).
- After plating, remove the cathode panel, rinse it with deionized water, and dry it.

- Visually inspect the panel to determine the current density ranges for bright, semi-bright, dull, and burnt deposits. A Hull Cell ruler can be used to correlate the position on the panel to the current density.

Measurement of Deposit Hardness (Knoop Microhardness)

This test determines the hardness of the gold deposit, which is a critical factor for wear resistance.^{[7][13][14]}

Objective: To obtain a quantitative Knoop hardness value for the plated gold layer.

Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.

Apparatus:

- Knoop microhardness tester
- Metallographic mounting and polishing equipment

Procedure:

- Plate a sample with a sufficiently thick layer of gold (typically at least 25 micrometers for surface measurements) to avoid influence from the substrate.^[14] Alternatively, prepare a cross-section of a plated sample.
- Mount the sample in an epoxy resin and metallographically polish it to a mirror finish.
- Place the sample on the stage of the microhardness tester.
- Select the Knoop indenter and a specific load (e.g., 25 gf).
- Make an indentation on the surface of the gold deposit.
- Measure the long diagonal of the resulting diamond-shaped indentation using the microscope of the tester.

- The Knoop hardness number is then automatically calculated by the instrument based on the applied load and the measured indentation length.

Adhesion Testing

Adhesion tests are crucial to ensure the plated layer will not flake, peel, or blister during its service life. These are often qualitative tests.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To assess the adhesion of the gold coating to the substrate.

Standard: ASTM B571 - Standard Practice for Qualitative Adhesion Testing of Metallic Coatings.

Methods:

- Bend Test: The plated part is bent over a mandrel with a specified diameter. After bending, the part is examined under magnification for any signs of peeling or flaking of the deposit.
[\[17\]](#)[\[19\]](#)
- File Test: A coarse file is used to try and lift the deposit from the substrate at a sawed edge. If the coating can be lifted or peeled, adhesion is poor.[\[17\]](#)[\[19\]](#)
- Heat and Quench Test: The plated part is heated in an oven to a temperature appropriate for the substrate and coating, and then rapidly quenched in room temperature water. The appearance of blisters indicates poor adhesion.[\[17\]](#)
- Tape Test: A pressure-sensitive adhesive tape is firmly applied to the plated surface and then rapidly pulled off. Poor adhesion is indicated if any of the gold plating is removed by the tape.
[\[16\]](#)[\[18\]](#)

Thickness Measurement

The thickness of the gold deposit is a key determinant of its durability and performance.[\[20\]](#)[\[21\]](#)
[\[22\]](#)

Objective: To accurately measure the thickness of the gold coating.

Standard: ASTM B568 - Standard Test Method for Measurement of Coating Thickness by X-Ray Spectrometry.

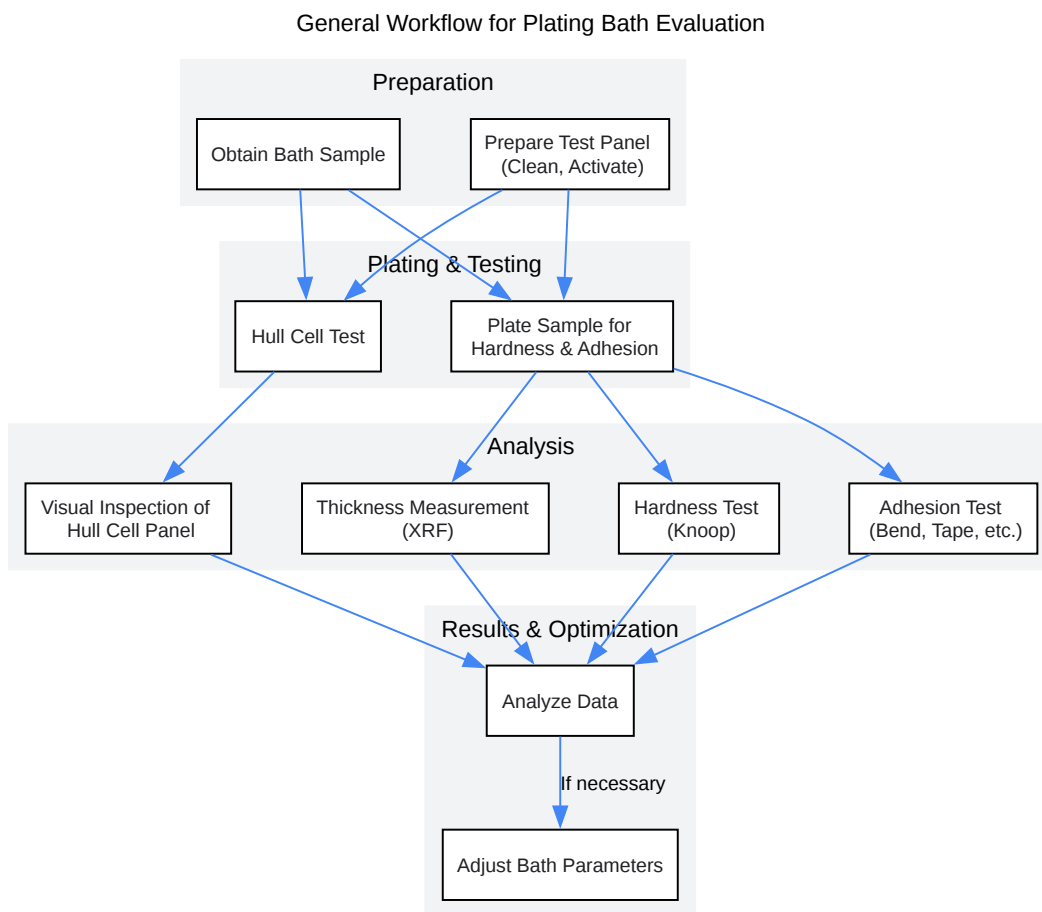
Apparatus:

- X-Ray Fluorescence (XRF) spectrometer

Procedure:

- Calibrate the XRF instrument using certified standards of known gold thickness on the same substrate material as the samples to be tested.
- Place the plated sample in the measurement chamber of the XRF spectrometer.
- The instrument directs an X-ray beam onto the sample surface, causing the gold and substrate materials to emit fluorescent X-rays at their characteristic energy levels.
- A detector measures the intensity of these fluorescent X-rays.
- The software calculates the thickness of the gold layer based on the intensity of the X-ray signals from the gold and the substrate. This method is non-destructive and rapid.[21]

Mandatory Visualizations



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Caption: Experimental workflow for evaluating gold plating bath performance.

Caption: Key characteristics of cyanide vs. non-cyanide gold plating baths.

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